Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one
CAS No.: 33377-72-9
Cat. No.: VC3733723
Molecular Formula: C43H32O20
Molecular Weight: 868.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33377-72-9 |
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Molecular Formula | C43H32O20 |
Molecular Weight | 868.7 g/mol |
IUPAC Name | [(2R,3R)-2-[3,5-dihydroxy-6-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-8-[(3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C43H32O20/c44-17-7-23(45)21-12-30(52)39(61-33(21)8-17)14-1-19-20(11-32(54)41(35(19)38(57)29(51)2-14)63-43(59)16-5-27(49)37(56)28(50)6-16)40-31(53)13-22-24(46)9-18(10-34(22)62-40)60-42(58)15-3-25(47)36(55)26(48)4-15/h1-11,30-31,39-40,44-50,52-56H,12-13H2,(H,51,57)/t30-,31-,39?,40-/m1/s1 |
Standard InChI Key | TUJOKWPTOVJHLY-JBJHRQGLSA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=CC(=CC(=C21)O)OC(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C5=C(C(=O)C=C(C=C45)C6[C@@H](CC7=C(C=C(C=C7O6)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O |
SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O |
Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4OC(=O)C5=CC(=C(C(=C5)O)O)O)O)C6C(CC7=C(C=C(C=C7O6)OC(=O)C8=CC(=C(C(=C8)O)O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
The compound under investigation possesses a complex chemical structure that contributes to its unique properties and potential biological activities. The IUPAC name, "[(2R,3R)-2-[3,5-dihydroxy-6-oxo-4-(3,4,5-trihydroxybenzoyl)oxy-8-[(3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzoannulen-1-yl]-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl] 3,4,5-trihydroxybenzoate," reflects its intricate molecular architecture. This compound is identified in chemical databases through its unique CAS Registry Number: 33377-72-9 .
Molecular Properties
The molecular characteristics of this compound provide essential information about its physical and chemical behavior. The following table summarizes the key molecular properties:
Property | Value |
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Molecular Formula | C43H32O20 |
Molecular Weight | 868.7 g/mol |
Physical Appearance | Typically a solid compound |
Stereochemistry | Contains specific (2R,3R) and (3R) configurations |
Functional Groups | Multiple hydroxyl groups, ester linkages, benzopyran structures |
This complex molecule contains numerous hydroxyl groups, which contribute to its potential antioxidant properties and ability to engage in hydrogen bonding with biological targets . The presence of these structural features suggests high polarity and potential solubility in polar solvents.
Structural Components
The compound represents a diester formed between 3,4,5-trimethoxy-benzoic acid and a benzocyclohepten-5-one derivative with multiple hydroxyl groups and benzopyran moieties. The basic structural framework includes:
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A central benzocyclohepten-5-one core
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Two benzopyran (chromene) units with specific stereochemistry
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Two 3,4,5-trihydroxybenzoyl (gallate) groups attached as esters
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Multiple hydroxyl groups distributed throughout the structure
This complex arrangement creates a three-dimensional architecture that influences the compound's interactions with biological systems and potential pharmacological activities.
Relation to Theaflavin Compounds
The compound under investigation is closely related to the theaflavin family of compounds, which are important constituents of black tea. Specifically, it appears to be identifiable as theaflavin digallate, a derivative of the simpler theaflavin compound .
Theaflavin Foundation
The basic theaflavin structure (without the gallate groups) has a molecular formula of C29H24O12 and contains a benzocyclohepten-5-one core with two attached benzopyran units . This parent structure is known by several synonyms:
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Theaflavin
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Theaflavin 1
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Theaflavine
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Xiayie
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1,8-Bis[(2R,3R)-3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl]-3,4,6-trihydroxy-5H-benzocyclohepten-5-one
The progression from basic theaflavin to the more complex theaflavin digallate involves the esterification of hydroxyl groups with gallic acid (3,4,5-trihydroxybenzoic acid) moieties, forming what is referenced in the literature as theaflavin-3,3′-digallate (TFDG) .
Position in the Theaflavin Family
Within the family of theaflavin compounds found in black tea, several related structures exist with varying numbers and positions of gallate groups:
Compound | Description | Molecular Formula |
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Theaflavin | Basic structure without gallate groups | C29H24O12 |
Theaflavin-3-gallate (TF3G) | Single gallate group at position 3 | C36H28O16 |
Theaflavin-3′-gallate (TF3′G) | Single gallate group at position 3′ | C36H28O16 |
Theaflavin-3,3′-digallate (TFDG) | Two gallate groups at positions 3 and 3′ | C43H32O20 |
The compound of interest corresponds to theaflavin-3,3′-digallate based on the molecular formula and structural descriptions in the search results . Chromatographic analysis has shown that TF3G elutes earlier than TF3′G in reverse-phase liquid chromatography, indicating differences in polarity between these structurally similar compounds .
Natural Occurrence and Sources
The compound Benzoic acid, 3,4,5-trimethoxy-, diester with 1,8-bis(3,4-dihydro-3,5,7-trihydroxy-2H-1-benzopyran-2-yl)-3,4,6-trihydroxy-5H-benzocyclohepten-5-one, as a form of theaflavin digallate, is primarily found in natural sources, particularly in tea products.
Primary Natural Sources
Black tea represents the primary natural source of this compound and related theaflavin derivatives. The formation of theaflavins, including the digallate form, occurs during the fermentation (oxidation) process in black tea production, where catechins from fresh tea leaves undergo enzymatic oxidation and subsequent condensation reactions . Unlike green tea, which contains primarily catechins, black tea's distinctive color and flavor profile are attributed to the presence of these complex polyphenolic compounds.
Formation Process
The formation of theaflavin digallate involves several biochemical steps:
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Enzymatic oxidation of catechins in fresh tea leaves by polyphenol oxidase
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Condensation reactions between oxidized catechins
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Further modifications including esterification with gallic acid moieties to form mono- and digallate derivatives
This process is carefully controlled during black tea manufacturing to achieve desired sensory properties and bioactive compound profiles.
Metabolism and Bioavailability
Understanding the metabolic fate and bioavailability of this compound is crucial for evaluating its potential health effects and therapeutic applications.
Intestinal Absorption
Research indicates that theaflavin-3,3′-digallate (TFDG) is poorly absorbed in the small intestine, which may limit its systemic bioavailability . This limited absorption can be attributed to several factors:
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High molecular weight (868.7 g/mol), which exceeds the threshold for optimal passive diffusion across intestinal membranes
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High polarity due to numerous hydroxyl groups
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Potential binding to dietary components, limiting free compound availability
These absorption limitations may restrict the direct systemic effects of the intact molecule.
Gut Microbial Metabolism
Given its limited absorption in the small intestine, this compound reaches the colon where it undergoes microbial metabolism. The gut microbiota can transform the parent compound into smaller, potentially more bioavailable metabolites through:
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Hydrolysis of ester bonds
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Ring opening reactions
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Dehydroxylation processes
Research Applications and Methods
The compound has been the subject of various research methodologies aimed at understanding its properties, biological activities, and potential applications.
Analytical Methods
Several analytical techniques are employed for the identification, quantification, and characterization of this compound in various matrices:
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Reverse-phase liquid chromatography, which can separate different theaflavin gallate isomers
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Mass spectrometry for molecular weight confirmation and structural elucidation
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Nuclear magnetic resonance (NMR) spectroscopy for detailed structural analysis
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Infrared spectroscopy for functional group identification
These techniques provide complementary information about the compound's structure and purity, which is essential for both research and quality control purposes.
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